molecular formula C14H19NO B14656084 N-(1-Benzylcyclopentyl)acetamide CAS No. 40399-83-5

N-(1-Benzylcyclopentyl)acetamide

Cat. No.: B14656084
CAS No.: 40399-83-5
M. Wt: 217.31 g/mol
InChI Key: ZQIULEFMHGFWIX-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopentyl)acetamide is an acetamide derivative featuring a cyclopentyl ring substituted at the 1-position with a benzyl group. The cyclopentyl group introduces steric bulk, while the benzyl moiety may influence electronic interactions and solubility. Similar compounds, such as (1R,2R)-N-[2-(N'-benzyl-N'-methylamino)cyclopentyl]acetamide (CAS: 928776-82-3), highlight the importance of stereochemistry and substituent placement on biological activity and physical characteristics .

Properties

IUPAC Name

N-(1-benzylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)15-14(9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIULEFMHGFWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193394
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40399-83-5
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040399835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylcyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-benzylcyclopentylamine with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylcyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives, sulfonated benzyl derivatives

Scientific Research Applications

N-(1-Benzylcyclopentyl)acetamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: this compound can be used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Aryl-Substituted Acetamides

Example Compounds :

  • N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ()
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

Key Findings :

  • Crystal Structure: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit monoclinic or triclinic crystal systems. Electron-withdrawing groups like chlorine reduce molecular symmetry, affecting packing efficiency compared to electron-donating groups (e.g., methyl) .
  • Biological Activity: Pyridazinone acetamides with methoxybenzyl substituents act as FPR2 agonists, inducing calcium mobilization in neutrophils. The benzyl group in N-(1-Benzylcyclopentyl)acetamide may similarly enhance receptor binding due to aromatic interactions .

Heterocyclic Acetamides

Example Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

Key Findings :

  • Electronic Effects : Benzothiazole derivatives with trifluoromethyl groups display enhanced metabolic stability and lipophilicity. In contrast, the cyclopentyl-benzyl group in the target compound may offer a balance between steric hindrance and solubility .

Benzyl-Substituted Acetamides

Example Compound :

  • N-Benzylacetoacetamide ()

Key Differences :

  • Reactivity: The acetoacetamide group in N-Benzylacetoacetamide introduces keto-enol tautomerism, absent in this compound.

Pharmacological and Physicochemical Data

Table 1: Structural and Physical Properties

Compound Substituents Crystal System (If Known) Key Properties
This compound Cyclopentyl, benzyl Not reported High steric bulk, moderate polarity
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl-phenyl, CCl₃ Monoclinic Low symmetry, dense packing
N-Benzylacetoacetamide Benzyl, acetoacetyl Not reported Keto-enol tautomerism

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs.

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